4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide
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Overview
Description
4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is a complex organic compound with a molecular formula of C22H20N4O4. This compound is known for its unique structure, which includes a naphthyridine core, a cyano group, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide typically involves multiple steps. One common method includes the resolution of racemates by means of diastereomeric tartaric acid esters . The process involves the use of specific reagents and conditions to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as a non-steroidal mineralocorticoid receptor antagonist, blocking the effects of aldosterone and cortisol. This leads to reduced inflammation and fibrosis, which are beneficial in treating conditions like diabetic kidney disease and heart failure .
Comparison with Similar Compounds
Similar Compounds
Finerenone: A non-steroidal mineralocorticoid receptor antagonist with similar structural features and therapeutic applications.
Spironolactone: A steroidal mineralocorticoid receptor antagonist used in the treatment of heart failure and hypertension.
Eplerenone: Another steroidal mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Uniqueness
4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is unique due to its non-steroidal nature, which reduces the risk of side effects such as hyperkalemia. Its specific structural features also contribute to its high selectivity and potency in targeting mineralocorticoid receptors .
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-4,6-dihydro-1H-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-9-8-22-19(25)16-15(14(18(21)24)10(2)23-17(9)16)12-5-4-11(7-20)6-13(12)26-3/h4-6,8,15,23H,1-3H3,(H2,21,24)(H,22,25) |
InChI Key |
GGQFNSHOFQTBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)N)C |
Origin of Product |
United States |
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